molecular formula C19H23F3N4O B7007210 N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide

N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide

Cat. No.: B7007210
M. Wt: 380.4 g/mol
InChI Key: XTECQGCLNRNYLG-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-14-8-9-17(23-13-14)26(15-6-3-2-4-7-15)18(27)12-16(19(20,21)22)25-11-5-10-24-25/h5,8-11,13,15-16H,2-4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTECQGCLNRNYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N(C2CCCCC2)C(=O)CC(C(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine Derivative: The pyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the amine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclohexyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the amide bond or the pyridine ring, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its unique properties make it a versatile intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group and the pyrazole ring are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4,4,4-trifluoro-N-(2-pyridyl)-3-pyrazol-1-ylbutanamide
  • N-cyclohexyl-4,4,4-trifluoro-N-(3-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide
  • N-cyclohexyl-4,4,4-trifluoro-N-(4-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide

Uniqueness

What sets N-cyclohexyl-4,4,4-trifluoro-N-(5-methylpyridin-2-yl)-3-pyrazol-1-ylbutanamide apart from similar compounds is the specific positioning of the methyl group on the pyridine ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a unique compound for research and application.

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